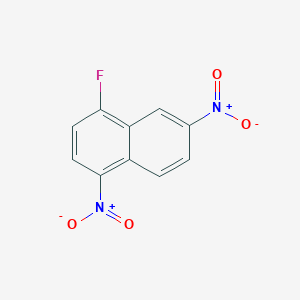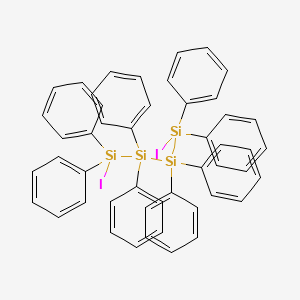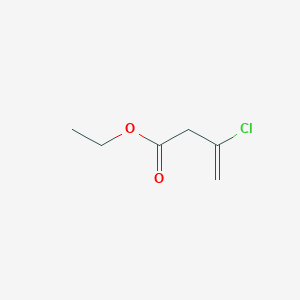
Ethyl 3-chlorobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-chlorobut-3-enoate is an organic compound with the molecular formula C6H9ClO2 It is an ester derived from the reaction of ethyl alcohol and 3-chlorobut-3-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 3-chlorobut-3-enoate can be synthesized through the esterification of 3-chlorobut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-chlorobut-3-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of ethyl 3-hydroxybut-3-enoate.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens or hydrogen halides, resulting in the formation of dihalogenated or halogenated products.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid.
Major Products:
- Ethyl 3-hydroxybut-3-enoate
- Dihalogenated or halogenated derivatives
- Carboxylic acids or ketones
Aplicaciones Científicas De Investigación
Ethyl 3-chlorobut-3-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and resins with specific properties.
Analytical Chemistry: It is employed in the development of analytical methods for the detection and quantification of trace metals in environmental samples.
Mecanismo De Acción
The mechanism of action of ethyl 3-chlorobut-3-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom and the double bond in the compound make it susceptible to nucleophilic substitution and addition reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the transition state and lowers the activation energy.
Comparación Con Compuestos Similares
- Ethyl 3-hydroxybut-3-enoate
- Ethyl but-3-enoate
- Ethyl 3-bromobut-3-enoate
Comparison: Ethyl 3-chlorobut-3-enoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. For instance, ethyl 3-hydroxybut-3-enoate lacks the halogen atom, making it less reactive towards nucleophiles. Ethyl but-3-enoate, on the other hand, does not have the halogen or hydroxyl group, resulting in different chemical behavior.
Propiedades
Número CAS |
21031-49-2 |
|---|---|
Fórmula molecular |
C6H9ClO2 |
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
ethyl 3-chlorobut-3-enoate |
InChI |
InChI=1S/C6H9ClO2/c1-3-9-6(8)4-5(2)7/h2-4H2,1H3 |
Clave InChI |
VMDQPPMEOOSKGI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


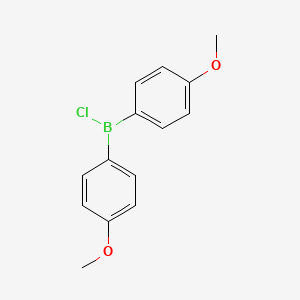
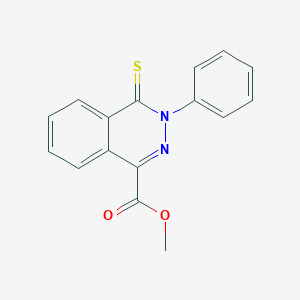
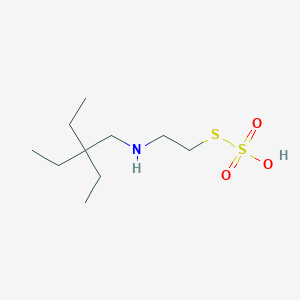
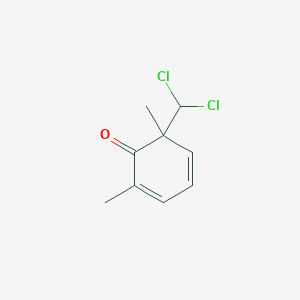
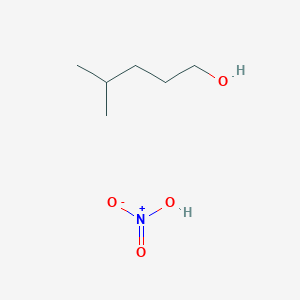
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
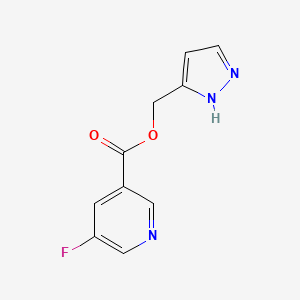
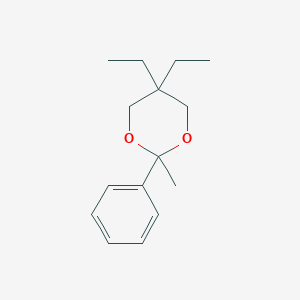
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)
